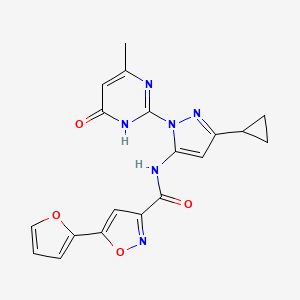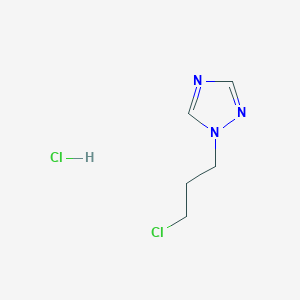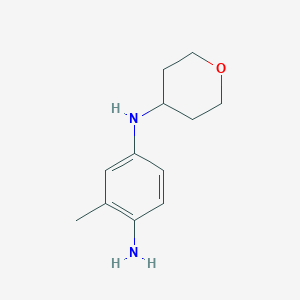![molecular formula C16H14FNO3 B2864778 N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411229-80-4](/img/structure/B2864778.png)
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide, also known as FPhOx, is a synthetic compound that has been studied for its potential use in scientific research. FPhOx belongs to the class of oxirane-containing compounds, which have been shown to have diverse biological activities.
Mecanismo De Acción
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. This results in a decrease in the activity of the endocannabinoid system, which is involved in numerous physiological processes. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been shown to have an inhibitory effect on the enzyme fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to decrease pain sensitivity and increase appetite. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has several advantages for use in laboratory experiments. It has a high affinity for the CB1 receptor, which makes it useful for studying the endocannabinoid system. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide is also relatively easy to synthesize in large quantities, which makes it useful for large-scale experiments. However, N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide. One area of research is the development of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic uses of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide on the endocannabinoid system and other physiological processes.
Métodos De Síntesis
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide can be synthesized using a multistep process that involves the reaction of 3-fluorophenol with 2-bromobenzyl bromide, followed by the conversion of the resulting intermediate to N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide using oxalyl chloride and N,N-dimethylformamide. The synthesis of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in numerous physiological processes, including pain modulation, appetite regulation, and mood regulation. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[[2-(3-fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-12-5-3-6-13(8-12)21-14-7-2-1-4-11(14)9-18-16(19)15-10-20-15/h1-8,15H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSRFPIIJUGMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC=CC=C2OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

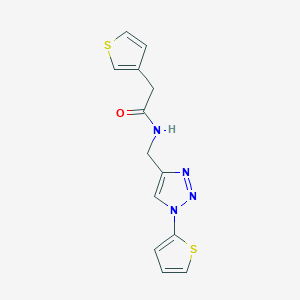


![6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane](/img/structure/B2864702.png)
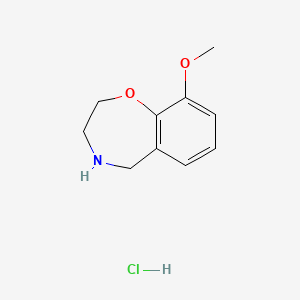
![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)
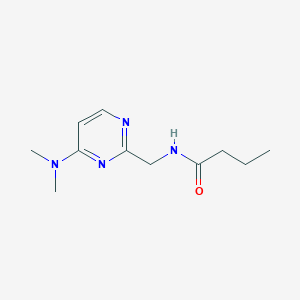
![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)
![N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B2864711.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)
